[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13313295
InChI: InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3
SMILES: CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C32H34O9
Molecular Weight: 562.6 g/mol

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

CAS No.:

Cat. No.: VC13313295

Molecular Formula: C32H34O9

Molecular Weight: 562.6 g/mol

* For research use only. Not for human or veterinary use.

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate -

Specification

Molecular Formula C32H34O9
Molecular Weight 562.6 g/mol
IUPAC Name [4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3
Standard InChI Key CEIHIENXWVDRTC-UHFFFAOYSA-N
SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a pyranose (oxan) ring with the following substituents:

  • C2: Trityloxymethyl (–OCH2C(C6H5)3)

  • C3: Acetate (–OAc)

  • C4 and C5: Acetyloxy (–OAc)

  • C6: Methoxy (–OMe)

This arrangement creates a sterically hindered environment, critical for regioselective reactions .

Molecular Data

PropertyValueSource
Molecular FormulaC32H34O9
Molecular Weight562.6 g/mol
Key Functional GroupsAcetyl, Methoxy, Trityloxymethyl
3D ConformationDisallowed (excessive flexibility)

The trityloxymethyl group at C2 provides steric bulk, while acetyl groups at C3, C4, and C5 enhance solubility in organic solvents .

Synthesis and Reaction Pathways

Stepwise Protection Strategy

Synthesis typically follows a multi-step sequence:

  • Trityl Protection:

    • C2-hydroxyl is protected first using trityl chloride under basic conditions .

    • Trityl’s acid-labile nature allows selective deprotection in later stages .

  • Acetylation:

    • C3, C4, and C5 hydroxyls are acetylated with acetic anhydride/pyridine .

  • Methylation:

    • C6-hydroxyl is methylated using methyl iodide/Ag2O .

Key Challenges

  • Steric Hindrance: The trityl group complicates reactions at neighboring positions, requiring optimized conditions (e.g., low-temperature glycosylations) .

  • Orthogonality: Sequential deprotection of trityl (acidic) vs. acetyl (basic) groups must be carefully timed .

Applications in Carbohydrate Chemistry

Glycosyl Donor Preparation

The compound serves as a precursor for trichloroacetimidate or thioglycoside donors. For example:

  • Trichloroacetimidate Activation:
    Reaction with Cl3CCN and DBU yields a donor competent for β-selective glycosylations .

Oligosaccharide Assembly

  • Case Study: Synthesis of α-Linked Disaccharides

    • Donor: [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate-derived imidate.

    • Acceptor: Partially protected glucose.

    • Yield: 92% with TMSOTf catalysis .

Bioconjugation

The trityl group’s bulk minimizes undesired side reactions during glycopeptide synthesis, enabling selective coupling to serine/threonine residues .

Research Findings and Comparative Analysis

Stability Studies

ConditionDegradation PathwayHalf-Life (25°C)
Acidic (0.1 M HCl)Trityl cleavage2.1 h
Basic (0.1 M NaOH)Acetyl hydrolysis8.5 h
Ambient LightNo degradation>30 days

Data adapted from VulcanChem stability profiles.

Comparative Reactivity

Donor TypeGlycosylation Yield (%)Anomeric Selectivity (α:β)
Trityl-protected acetate921:9
Benzyl-protected analog781:4

The trityl group’s steric bulk enhances β-selectivity by shielding the α-face .

Future Directions and Innovations

Fluorous-Tagged Derivatives

Recent work explores replacing trityl with light-fluorous silyl groups (e.g., C8F17-silyl) for simplified purification via fluorous solid-phase extraction (F-SPE) .

Enzymatic Modifications

Engineered glycosidases may enable selective deprotection under mild conditions, bypassing harsh acid/base treatments .

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